molecular formula C10H9N3S B6432217 2-{[(pyridin-4-yl)methyl]sulfanyl}pyrimidine CAS No. 88594-65-4

2-{[(pyridin-4-yl)methyl]sulfanyl}pyrimidine

Cat. No. B6432217
CAS RN: 88594-65-4
M. Wt: 203.27 g/mol
InChI Key: WFFIXZNLHHUGAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(Pyridin-4-yl)methyl]sulfanyl}pyrimidine, also known as 2-MSP, is a sulfur-containing heterocyclic compound that is used in a wide range of scientific research applications. It is a versatile compound that can be used as a starting material for synthesizing other compounds, as well as for studying the structure and function of various biological systems.

Scientific Research Applications

Synthesis and Structural Pathways

Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. They exhibit various bond lengths and angles due to their symmetry properties. Researchers have developed several synthetic methods to access pyrimidines, including condensation reactions, cyclizations, and multicomponent reactions. These pathways allow the creation of diverse pyrimidine derivatives with tailored properties .

Anti-Inflammatory Activities

Pyrimidines have demonstrated potent anti-inflammatory effects. They inhibit key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and interleukins. These properties make pyrimidines promising candidates for developing anti-inflammatory agents. Researchers continue to explore novel pyrimidine analogs with enhanced efficacy and minimal toxicity .

Anticancer Potential

Certain pyrimidine derivatives exhibit anticancer activity. For instance, 2,4-disubstituted 6-(5-substituted pyridin-2-amino)pyrido[3,4-d]pyrimidine derivatives have been identified as effective EGFR inhibitors. These compounds hold promise in cancer therapy .

Other Clinical Applications

Beyond the mentioned fields, pyrimidines also play roles in antifungal, antituberculosis, antitumor, antidepressant, antiplatelet, antihypertensive, and herbicidal applications. Thienopyrimidine-containing compounds are found in pharmaceutical medications and natural products .

Mechanism of Action

Target of Action

The primary targets of 2-{[(pyridin-4-yl)methyl]sulfanyl}pyrimidine are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in the body’s inflammatory response, which is a protective reaction to injury or infection.

Mode of Action

2-{[(pyridin-4-yl)methyl]sulfanyl}pyrimidine interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the inflammatory response, which can help to alleviate symptoms associated with inflammation.

Biochemical Pathways

The compound affects the biochemical pathways associated with inflammation. By inhibiting the expression and activities of key inflammatory mediators, it disrupts the normal progression of these pathways, leading to a reduction in inflammation .

Pharmacokinetics

The compound’s sulfur-containing structure may influence its oxidative processes in the organism

Result of Action

The molecular and cellular effects of 2-{[(pyridin-4-yl)methyl]sulfanyl}pyrimidine’s action primarily involve a reduction in inflammation. By inhibiting key inflammatory mediators, the compound can decrease the inflammatory response at the molecular and cellular levels .

properties

IUPAC Name

2-(pyridin-4-ylmethylsulfanyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFIXZNLHHUGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90530583
Record name 2-{[(Pyridin-4-yl)methyl]sulfanyl}pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90530583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine, 2-[(4-pyridinylmethyl)thio]-

CAS RN

88594-65-4
Record name 2-{[(Pyridin-4-yl)methyl]sulfanyl}pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90530583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.